molecular formula C20H22BrNO2 B2853242 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane CAS No. 1797726-81-8

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane

Cat. No.: B2853242
CAS No.: 1797726-81-8
M. Wt: 388.305
InChI Key: JOMOYCNFCKSGQJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is a complex organic compound that features a bromophenyl group and a methoxyphenyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-methoxyphenylazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-bromo-3-(4-methoxyphenyl)azepan-1-yl)methanoic acid.

    Reduction: Formation of (4-bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanol.

    Substitution: Formation of (4-aminophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methoxyphenyl)(phenyl)methanone: Similar in structure but lacks the azepane ring.

    (4-Bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone: Similar but contains a hydroxy group instead of an azepane ring.

Uniqueness

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane is unique due to the presence of both a bromophenyl and a methoxyphenyl group attached to an azepane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOYCNFCKSGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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